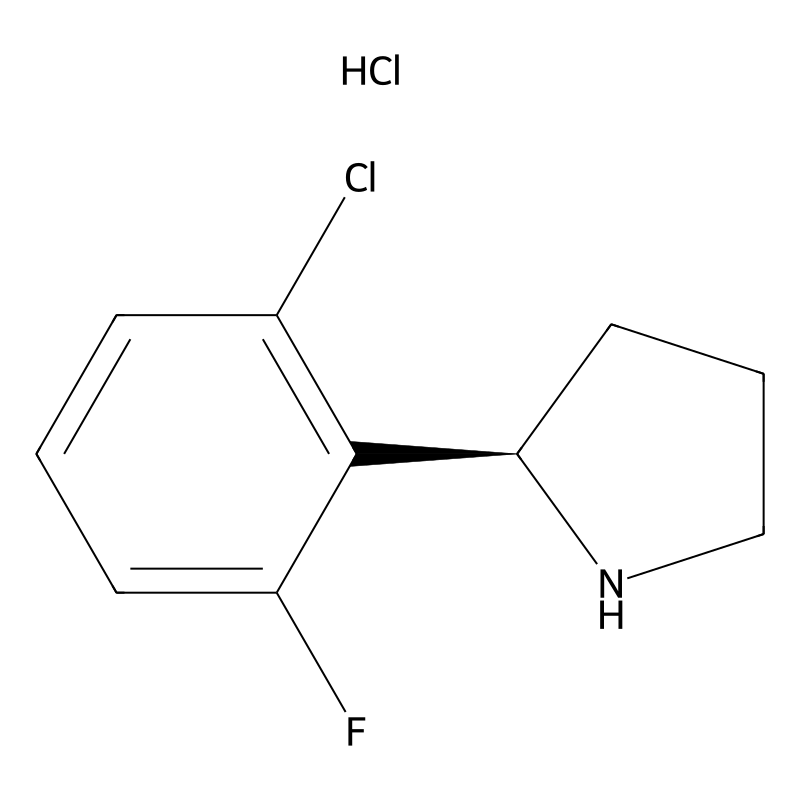(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride is a chemical compound currently available from suppliers for research purposes only [, ]. While the specific research applications of this compound are not extensively documented, its structure suggests potential areas of investigation.
Potential Applications:
Medicinal Chemistry
The presence of a pyrrolidine ring and a chlorofluorophenyl group hints at possible applications in medicinal chemistry. Pyrrolidine rings are found in various bioactive molecules, and the chlorofluorophenyl group can influence a molecule's interaction with biological targets [, ]. Further research would be needed to determine if (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride possesses any medicinal properties.
Organic Synthesis
The compound could be a valuable intermediate in the synthesis of more complex molecules. The functional groups present could be useful for further chemical transformations depending on the desired final product [].
Current Limitations:
- Limited Information: Scientific literature regarding the specific properties and applications of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride is scarce. Further research is required to understand its potential uses.
- Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to new derivatives. Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
These reactions are significant for synthesizing derivatives or exploring the compound's reactivity in medicinal chemistry.
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride has shown potential biological activity that warrants further investigation. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The (R)-configuration is critical in determining the compound's binding affinity and selectivity, which may result in various biological effects including enzyme inhibition and receptor modulation .
Preliminary studies suggest that this compound may have applications in fields such as pharmacology and biochemistry, particularly in understanding enzyme kinetics and receptor-ligand interactions.
The synthesis of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride can be achieved through several methods:
- N-Arylation of Pyrrolidines: One common synthetic route involves the coupling of pyrrolidine with 2-chloro-6-fluorobenzene in the presence of a palladium catalyst. This reaction typically requires a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures.
- Alternative Synthetic Strategies: Other methods may include variations on the N-arylation process or modifications to enhance yields and selectivity for the desired enantiomer .
These synthetic routes are crucial for producing the compound for research and pharmaceutical contexts.
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride has several notable applications:
- Chemistry: It serves as a building block for synthesizing more complex molecules and developing new synthetic methodologies.
- Biology: The compound is useful in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
- Industry: It has potential applications in producing agrochemicals, pharmaceuticals, and other fine chemicals .
Interaction studies involving (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride focus on its pharmacological interactions with various biological targets. These studies are essential for assessing the compound's viability as a therapeutic agent. Research may explore its effects on different enzymes and receptors to understand better its potential therapeutic applications.
Several compounds share structural similarities with (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride | Similar halogenated phenyl group | Different position of fluorine affects reactivity |
| 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride | Benzyloxymethyl substitution | Enhanced lipophilicity due to benzyloxy group |
| 2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride | Methyl substitution on pyrrolidine | Potentially altered biological activity due to methyl |
The unique combination of structural elements in (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride—particularly the specific positioning of chlorine and fluorine atoms on the phenyl ring—distinguishes it from these similar compounds .
This detailed examination underscores the importance of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride in both research and potential therapeutic applications, highlighting its unique properties and reactivity compared to related compounds.








